6-Carboxy-X-rhodamine
Overview
Description
6-Carboxy-X-rhodamine, also known as 6-ROX, is a derivative of carboxy-X-rhodamine . It is widely used for oligonucleotide labeling and automated DNA sequencing applications . The empirical formula of 6-Carboxy-X-rhodamine is C33H30N2O5, and it has a molecular weight of 534.60 .
Synthesis Analysis
An efficient route to synthesize 5- and 6-carboxy-X-rhodamines has been reported . These compounds contain multiple n-propylene or γ,γ-dimethylpropylene groups bridging terminal nitrogen atoms and the central xanthene core . The isolated products are activated by selective transformation of the carboxylic acid group into N-hydroxysuccinimidyl esters in situ and then conjugated with an amino group of a molecule of interest .Molecular Structure Analysis
The molecular structure of 6-Carboxy-X-rhodamine consists of multiple n-propylene or γ,γ-dimethylpropylene groups bridging terminal nitrogen atoms and the central xanthene core .Chemical Reactions Analysis
The isolated products of 6-Carboxy-X-rhodamine synthesis are activated by selective transformation of the carboxylic acid group into N-hydroxysuccinimidyl esters in situ . These activated products can then be conjugated with an amino group of a molecule of interest .Physical And Chemical Properties Analysis
6-Carboxy-X-rhodamine has an empirical formula of C33H30N2O5 and a molecular weight of 534.60 . It has excitation and emission wavelengths that fall between those of fluorescein and tetramethylrhodamine . With a peak absorption at 525 nm, conjugates of carboxyrhodamine 6G are an excellent match to the 514 nm spectral line of the argon-ion laser .Scientific Research Applications
6-CXR is useful for synthesizing dyes, with efficient routes developed for producing these dyes from inexpensive materials. These synthesized dyes can be activated and conjugated with molecules of interest (Uddin & Marnett, 2008).
The substance has been applied in scalable regioselective synthesis processes, demonstrating its utility in creating various rhodamine dyes, including 6-carboxytetramethylrhodamine and 6-CXR itself (Dwight & Levin, 2016).
Microwave irradiation has been used to rapidly synthesize carboxy-rhodamine 110 isomers, including 6-carboxy-rhodamine 110, showcasing an eco-friendly synthesis approach (Grang, Bin, Ying, & Ya, 2010).
6-CXR plays a critical role in real-time polymerase chain reaction (PCR), where its concentration is optimized for molecular beacon chemistry. It's instrumental in influencing PCR reproducibility, Ct values, and efficiency (Wang, Becker, & Mesa, 2007).
The dye has been used in the design of energy-transfer cassettes for scientific studies, demonstrating its application in understanding energy-transfer efficiency (Li & Glazer, 1999).
Its application extends to fluorescent pH sensors, where it serves as an indicator dye in fluorescent pH sensors, particularly for monitoring biotechnological samples (Aigner et al., 2012).
Future Directions
6-ROX is a good choice for certain complex biological applications where the cost of materials is more critical than the experiment itself . The slight positional difference between 5-ROX and 6-ROX can significantly affect the biological characteristics of the conjugate . Therefore, it is expected that 6-ROX will continue to be used for labeling nucleotides and DNA sequencing .
properties
IUPAC Name |
4-carboxy-3-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N2O5/c36-32(37)20-9-10-21(33(38)39)24(17-20)27-25-15-18-5-1-11-34-13-3-7-22(28(18)34)30(25)40-31-23-8-4-14-35-12-2-6-19(29(23)35)16-26(27)31/h9-10,15-17H,1-8,11-14H2,(H-,36,37,38,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZIDRAQTRIQDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=CC(=C8)C(=O)[O-])C(=O)O)CCC7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376334 | |
Record name | 6-Carboxy-X-rhodamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Carboxy-X-rhodamine | |
CAS RN |
194785-18-7 | |
Record name | 6-Carboxy-X-rhodamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-carboxy-3-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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